molecular formula C18H14ClF3N2O4 B1432320 Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate CAS No. 1630103-73-9

Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate

Cat. No.: B1432320
CAS No.: 1630103-73-9
M. Wt: 414.8 g/mol
InChI Key: FLNLERDJIUJDES-VGOFMYFVSA-N
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Description

Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate is a complex organic compound that features a trifluoromethyl group, a chloropyridine moiety, and an acetamidopropenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 4-hydroxybenzaldehyde to form an ether linkage. This intermediate is then subjected to further reactions to introduce the acetamidopropenoate moiety .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chloropyridine moiety can bind to active sites of enzymes or receptors, inhibiting their function or modulating their activity. This compound may also participate in covalent bonding with target proteins, leading to prolonged effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate is unique due to its combination of a trifluoromethyl group, chloropyridine moiety, and acetamidopropenoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2-(propanoylamino)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O4/c1-2-15(25)24-14(17(26)27)7-10-3-5-12(6-4-10)28-16-13(19)8-11(9-23-16)18(20,21)22/h3-9H,2H2,1H3,(H,24,25)(H,26,27)/b14-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNLERDJIUJDES-VGOFMYFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N/C(=C/C1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate
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Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate
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Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate
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Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate
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Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate
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Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate

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